

(R)-4-(1-Hydroxyallyl)phenol: Technical Guide & Synthetic Methodology

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Compound of Interest

Compound Name: 4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol

CAS No.: 612507-86-5

Cat. No.: B13137979

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Chemical Identity & Identifiers

This compound is a chiral building block characterized by a phenol ring substituted at the para position with a 1-hydroxyallyl group. It serves as a critical intermediate in the synthesis of lignans, neolignans, and functionalized styrene derivatives.

Attribute	Detail
Common Name	(R)-4-(1-Hydroxyallyl)phenol
IUPAC Name	(1R)-1-(4-Hydroxyphenyl)prop-2-en-1-ol
Synonyms	(R)- -Vinyl-4-hydroxybenzyl alcohol; (R)-1-(4-Hydroxyphenyl)-2-propen-1-ol; (R)-p-Hydroxyphenylvinylcarbinol
Molecular Formula	C H O
Molecular Weight	150.18 g/mol
SMILES (Isomeric)	<chem>Oc1ccc(C=C)cc1</chem>
InChI Key	(Racemate) Specific enantiomer key varies by database
CAS Number (Racemate)	53555-56-7 (Note: Often indexed as the generic unassigned stereochemistry; specific enantiomer CAS is rarely cited in commercial catalogs but is distinct in patent literature).[1]
CAS Number (Ketone Precursor)	25016-03-9 (1-(4-hydroxyphenyl)prop-2-en-1-one / 4'-Hydroxyacrylophenone)

Structural Analysis & Reactivity

The molecule features three distinct reactive centers:

- Phenolic Hydroxyl (p-OH): Acidic (pK

~10), susceptible to oxidation (forming quinones) or etherification.

- Benzylic/Allylic Alcohol (Chiral Center): Highly reactive. Under acidic conditions, it readily eliminates water to form a p-quinone methide intermediate, which can polymerize or react with nucleophiles.
- Terminal Alkene: Available for metathesis, hydrogenation, or further functionalization (e.g., epoxidation).

Stability Warning

(R)-4-(1-Hydroxyallyl)phenol is sensitive to acids and elevated temperatures. Spontaneous dehydration leads to the formation of 4-vinylphenol, which rapidly polymerizes. Storage at -20°C under inert atmosphere (Ar/N

) is required.

Synthetic Methodology

High-purity synthesis of the (R)-enantiomer typically proceeds via Enantioselective Reduction of the corresponding ketone or Kinetic Resolution of the racemate.

Method A: Asymmetric Transfer Hydrogenation (Catalytic Route)

This method offers the highest atom economy and enantiomeric excess (ee > 95%).

Precursor: 1-(4-Hydroxyphenyl)prop-2-en-1-one (4'-Hydroxyacrylophenone). Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

Protocol:

- Preparation: Charge a flame-dried Schlenk flask with 4'-hydroxyacrylophenone (1.0 eq) and the Ru-catalyst (0.5 mol%).
- Solvent System: Dissolve in degassed anhydrous isopropanol (iPrOH) or a Formic Acid/Triethylamine (5:2) azeotrope.
- Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 7:3).

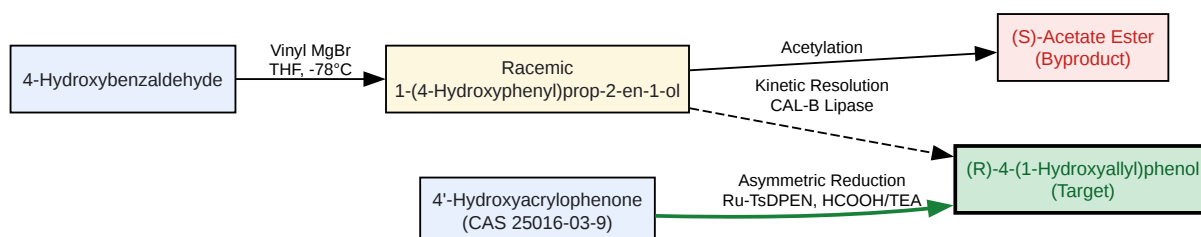
- Workup: Quench with saturated NaHCO₃.
Extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.
- Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed elimination).

Method B: Grignard Addition & Enzymatic Resolution

Suitable for generating both enantiomers if the racemate is acceptable as a starting point.

- Grignard Step: React 4-hydroxybenzaldehyde (protected as TBDMS ether) with vinylmagnesium bromide in THF at -78°C. Deprotect to yield racemic 1-(4-hydroxyphenyl)prop-2-en-1-ol.
- Kinetic Resolution: Treat the racemate with Lipase B from *Candida antarctica* (CAL-B) and vinyl acetate in organic solvent (e.g., MTBE).
 - The (R)-alcohol is typically slower to acetylate, leaving it as the free alcohol, while the (S)-enantiomer is converted to the acetate ester.
 - Note: Check specific lipase selectivity; some variants acetylate the (R)-form.

Synthesis Workflow Diagram (Graphviz)



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Caption: Figure 1. Dual synthetic pathways for (R)-4-(1-hydroxyallyl)phenol via Asymmetric Reduction (Green) or Kinetic Resolution (Dashed).

Applications in Drug Development

(R)-4-(1-Hydroxyallyl)phenol is a versatile chiral synthon:

- **Lignan Synthesis:** It serves as the monomeric unit for the biomimetic synthesis of neolignans like Davidigenin and Honokiol derivatives. The chiral allylic alcohol allows for stereocontrolled oxidative coupling.
- **Beta-Blocker Analogs:** The structure mimics the pharmacophore of aryloxypropanolamine beta-blockers. The allylic handle allows for the introduction of nitrogen nucleophiles via Tsuji-Trost allylation.
- **Metabolic Standards:** It is a known metabolite of Chavicol (4-allylphenol) and Estragole, used to study hydroxylation pathways in toxicology screens.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met:

- ^1H NMR (400 MHz, CDCl_3):

7.25 (d, $J=8.5$ Hz, 2H, Ar-H), 6.80 (d, $J=8.5$ Hz, 2H, Ar-H), 6.05 (ddd, $J=17.0$, 10.2, 6.0 Hz, 1H, =CH-), 5.35 (dt, $J=17.0$, 1.5 Hz, 1H, =CH

trans), 5.18 (dt, $J=10.2$, 1.5 Hz, 1H, =CH

cis), 5.15 (d, $J=6.0$ Hz, 1H, CH-OH).

- **Chiral HPLC:** Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/Isopropanol (90:10). Flow: 1.0 mL/min.
 - Expectation: Separation of (R) and (S) peaks with baseline resolution.
- **Optical Rotation:**

value is specific to solvent and concentration (typically positive in CHCl₃)

for the (R)-isomer, but must be compared against literature standards for the specific derivative).

References

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 - Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." *Journal of the American Chemical Society*.
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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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